molecular formula C10H7NO3 B3052094 1-Hydroxy-6-nitronaphthalene CAS No. 38397-06-7

1-Hydroxy-6-nitronaphthalene

Cat. No.: B3052094
CAS No.: 38397-06-7
M. Wt: 189.17 g/mol
InChI Key: VOBPSSPZWWISCT-UHFFFAOYSA-N
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Description

Significance of Hydroxylated and Nitrated Naphthalene (B1677914) Derivatives in Organic Chemistry

Hydroxylated naphthalenes, or naphthols, and nitrated naphthalenes are two significant classes of naphthalene derivatives in organic chemistry, each with distinct and important roles.

Hydroxylated Naphthalenes (Naphthols): Naphthols, such as 1-naphthol (B170400), are naphthalene homologues of phenol (B47542) and are crucial precursors for a wide range of useful compounds. wikipedia.org They are extensively used in the synthesis of dyes, particularly azo dyes, where they act as coupling agents. atamankimya.comwikipedia.org Their applications also extend to the manufacturing of pharmaceuticals, agrochemicals, and synthetic perfumes. atamankimya.com For example, 1-naphthol is a precursor in the production of the insecticide carbaryl (B1668338) and the pharmaceutical nadolol. wikipedia.org The hydroxyl group activates the naphthalene ring, making it more susceptible to electrophilic substitution.

Nitrated Naphthalenes: Nitronaphthalenes, such as 1-nitronaphthalene (B515781), are key intermediates in chemical synthesis. wikipedia.orginchem.org The nitration of naphthalene is a primary step in producing various derivatives. acs.orgscribd.com 1-Nitronaphthalene, for instance, is primarily used to synthesize 1-naphthylamine (B1663977), which is a precursor for many dyes. wikipedia.orgscribd.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution but facilitates nucleophilic aromatic substitution. Nitronaphthalenes have also been studied for their presence as environmental pollutants, often found in diesel exhaust and ambient air. inchem.orgnih.gov

The combination of both hydroxyl and nitro groups on a naphthalene ring, as seen in 1-hydroxy-6-nitronaphthalene, results in a molecule with a unique reactivity profile. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group can influence the regioselectivity of further chemical transformations, making these compounds valuable synthons in organic synthesis. For example, derivatives like 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid are used in the synthesis of acid azo dyes and their metal complexes. scielo.org.mx

Overview of Key Research Directions and Challenges Pertaining to this compound

Current research involving this compound and related structures primarily focuses on their application as intermediates in the synthesis of functional molecules. A significant research direction is the development of novel dyes and pigments. The presence of both a hydroxyl and a nitro group provides chromophoric properties and allows for further chemical modifications to create a diverse range of colors. For instance, the diazotization of related amino-nitronaphthol derivatives is a key step in producing azo dyes. scielo.org.mxbiosynth.com

Another area of interest is in materials science, particularly in the development of functional organic materials. Substituted naphthalenes are being explored for their potential in creating covalent organic frameworks (COFs) and other porous materials. acs.orgnih.gov While specific research on this compound in this context is not widely published, its structural motifs are relevant to the design of new materials with specific electronic or catalytic properties.

A major challenge in working with this compound and other polysubstituted naphthalenes is achieving regioselective synthesis. researchgate.net The direct nitration of 1-naphthol, for example, can lead to a mixture of isomers, making the isolation of a specific isomer like this compound difficult. This necessitates the development of more controlled and efficient synthetic methodologies.

Furthermore, understanding the full toxicological and environmental profile of such compounds is an ongoing challenge. While some nitronaphthalenes are known environmental contaminants, detailed studies on the specific biological effects of this compound are limited.

Scope and Academic Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound based on currently available scientific literature. The primary academic objective is to consolidate and present factual information regarding its chemical identity, properties, and its role within the broader context of substituted naphthalene chemistry.

The scope of this article is strictly limited to the chemical aspects of this compound. It will delve into its structural features, its relationship to other hydroxylated and nitrated naphthalenes, and its significance in contemporary chemical research. The article will adhere to the provided outline, ensuring a focused and structured presentation of information.

The content will be based on verifiable data from reputable chemical databases and scholarly articles. The objective is to present this information in a clear, concise, and scientifically accurate manner, serving as a valuable resource for researchers and students in the field of organic and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBPSSPZWWISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40528859
Record name 6-Nitronaphthalen-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38397-06-7
Record name 6-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40528859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Hydroxy 6 Nitronaphthalene

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and skeletal vibrations within the 1-hydroxy-6-nitronaphthalene molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. For derivatives of nitronaphthalene, this can be observed. For instance, in a related compound, 4-((2, 4-dihydroxyphenyl)diazenyl)-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, a broad band at 3478 cm⁻¹ is attributed to the O-H stretching, indicative of hydrogen bonding. scielo.org.mxredalyc.org

The nitro (-NO₂) group, a key feature of the molecule, exhibits two characteristic stretching vibrations. The asymmetric stretching vibration typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching is found between 1300-1370 cm⁻¹. In derivatives like 1,3-Dibenzoyl-2-hydroxy-6-nitronaphthalene, strong absorptions at 1526 cm⁻¹ (asymmetric) and 1339 cm⁻¹ (symmetric) are noted. mdpi.com Similarly, Diethyl 2-hydroxy-6-nitronaphthalene-1,3-dicarboxylate shows these bands at 1504 cm⁻¹ and 1334 cm⁻¹. mdpi.com

The aromatic naphthalene (B1677914) ring gives rise to several characteristic absorptions. C-H stretching vibrations on the aromatic ring are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1650 cm⁻¹ region. For example, in a related dye molecule, peaks at 3064 cm⁻¹ (C-H stretch) and 1643, 1590, and 1518 cm⁻¹ (C=C stretch) confirm the aromatic structure. scielo.org.mxredalyc.org The C-O stretching vibration of the hydroxyl group is usually found in the 1000-1260 cm⁻¹ range. scielo.org.mxredalyc.org

Table 1: Characteristic FTIR Absorption Bands for Functional Groups Related to this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600 scielo.org.mxredalyc.org
Nitro (-NO₂)Asymmetric Stretch1500 - 1560 mdpi.com
Nitro (-NO₂)Symmetric Stretch1300 - 1370 mdpi.com
Aromatic RingC-H Stretch> 3000 scielo.org.mxredalyc.org
Aromatic RingC=C Stretch1400 - 1650 scielo.org.mxredalyc.org
Phenolic C-OC-O Stretch1000 - 1260 scielo.org.mx

Note: The exact positions of the peaks can be influenced by the molecular environment and any substitutions on the naphthalene ring.

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, revealing vibrational modes that are often weak or absent in FTIR spectra. The technique is particularly sensitive to non-polar bonds and symmetric vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In this compound, the aromatic protons and the hydroxyl proton will each have a characteristic chemical shift (δ) measured in parts per million (ppm).

The hydroxyl proton is expected to appear as a singlet, with its chemical shift being concentration and solvent-dependent. In related hydroxy-nitronaphthalene derivatives, this proton often appears at a very downfield position (e.g., δ 11.71 ppm or δ 11.62 ppm) due to intramolecular hydrogen bonding with the adjacent nitro or carbonyl group. mdpi.com

The aromatic protons will appear as a set of multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) are determined by the positions of the hydroxyl and nitro groups on the naphthalene ring. For example, in Diethyl 2-hydroxy-6-nitronaphthalene-1,3-dicarboxylate, the proton at the C5 position, which is ortho to the nitro group, appears as a doublet at δ 8.82 ppm. mdpi.com The coupling constants (J values) between adjacent protons provide crucial information about their connectivity.

Table 2: Representative ¹H NMR Data for Substituted Nitronaphthalenes

CompoundSolventProton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
Diethyl 2-hydroxy-6-nitronaphthalene-1,3-dicarboxylateCDCl₃H-58.82 (d)2.4 mdpi.com
H-78.33 (dd)9.4, 2.4 mdpi.com
H-88.02 (d)9.4 mdpi.com
-OH11.62 (s)- mdpi.com
1,3-Dibenzoyl-2-hydroxy-6-nitronaphthaleneCDCl₃H-58.81 (d)2.3 mdpi.com
H-78.25 (dt)9.4, 2.3 mdpi.com
-OH11.71 (s)- mdpi.com

Note: This table shows data for related compounds to illustrate expected chemical shifts and coupling patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbon atom attached to the hydroxyl group (C-1) is expected to have a chemical shift in the range of 150-160 ppm. The carbon atom bearing the nitro group (C-6) will also be significantly downfield, typically around 140-150 ppm. mdpi.com The other aromatic carbons will resonate in the region of 115-140 ppm.

Table 3: Representative ¹³C NMR Data for Substituted Nitronaphthalenes

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)Reference
Diethyl 2-hydroxy-6-nitronaphthalene-1,3-dicarboxylateCDCl₃C-2 (C-OH)158.0 mdpi.com
C-6 (C-NO₂)144.1 mdpi.com
Aromatic & Ester Carbons116.3 - 168.5 mdpi.com
1,3-Dibenzoyl-2-hydroxy-6-nitronaphthaleneCDCl₃C-2 (C-OH)157.6 mdpi.com
C-6 (C-NO₂)144.3 mdpi.com
Aromatic & Carbonyl Carbons122.1 - 200.9 mdpi.com

Note: This table shows data for related compounds to illustrate expected chemical shifts.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. It is invaluable for assigning the protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra show correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, confirming the substitution pattern of the hydroxyl and nitro groups on the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional structure and conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Electronic Spectroscopy for Probing Electronic Transitions and Photophysical Properties

Electronic spectroscopy is a vital tool for investigating the electronic structure and photophysical behavior of molecules like this compound. The interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO2) group on the naphthalene scaffold gives rise to distinct electronic transitions that can be probed using techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, these transitions are typically π → π* and n → π* transitions. The spectrum is influenced by the molecular structure, substituents, and the solvent environment.

While specific UV-Vis data for this compound is not widely published, data from related compounds like 1-nitronaphthalene (B515781) provides a basis for understanding its expected spectral characteristics. 1-nitronaphthalene exhibits absorption maxima in alcohol at approximately 243 nm and 343 nm. nih.gov The presence of the hydroxyl group (an auxochrome) on the naphthalene ring of this compound is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Furthermore, the combination of an electron-donating group (-OH) and an electron-withdrawing group (-NO2) can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT character often results in broad, solvent-sensitive absorption bands. The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to solvatochromism. For instance, a related sulfonated azo dye, Eriochrome Black T, which contains a 1-hydroxy-2-naphthylazo-6-nitronaphthalene core, shows a distinct absorption maximum between 612 and 616 nm in a pH 10.0 buffer, highlighting the significant impact of substitution and solution conditions on the electronic transitions. sigmaaldrich.com

Table 1: UV-Vis Absorption Data for Related Naphthalene Derivatives

Compound Solvent λmax (nm) Molar Absorptivity (log ε) Reference
1-Nitronaphthalene Alcohol 243 4.02 nih.gov
1-Nitronaphthalene Alcohol 343 3.60 nih.gov
Eriochrome Black T Buffer (pH 10.0) 612 - 616 Not Specified sigmaaldrich.com

Fluorescence Spectroscopy and Quenching Studies on Nitronaphthalenes

Fluorescence is the emission of light from a molecule after it has absorbed light and been promoted to an excited singlet state. However, nitroaromatic compounds, including nitronaphthalenes, are well-known for being poor fluorophores; the nitro group typically acts as an efficient fluorescence quencher. nih.govnih.gov

The primary mechanism for this quenching is the promotion of highly efficient non-radiative decay pathways, such as intersystem crossing (ISC) and internal conversion (IC), which compete effectively with radiative decay (fluorescence). researchgate.net Upon photoexcitation, most nitro-organic compounds undergo rapid S1 → Tn intersystem crossing, often on a picosecond or sub-picosecond timescale. rsc.org For 1-nitronaphthalene, theoretical studies show a near-degeneracy between the first excited singlet state (S1) and the second triplet excited state (T2), with a large spin-orbit coupling between them, facilitating a very fast multiplicity change to the triplet manifold. nih.gov This process, where the initially populated π,π* S1 state relaxes and crosses over to a triplet state, is much faster than the typical rate of fluorescence (k_f ≈ 10⁷–10⁸ s⁻¹), leading to negligible fluorescence quantum yields. rsc.orgpsu.edu

The presence of the hydroxyl group in this compound creates a push-pull system. While such systems can sometimes enhance fluorescence, in the case of nitroaromatics, the quenching effect of the nitro group usually dominates. nih.gov The rate of quenching can be influenced by factors like solvent polarity, which can alter the energy levels of the singlet and triplet states and the efficiency of the ISC process. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₁₀H₇NO₃) is 189.17 g/mol . lookchem.comsynchem.de In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 189.

The fragmentation of this compound would be directed by its functional groups. The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of nitro-group-related fragments. Key fragmentation pathways would include:

Loss of NO₂: A prominent fragmentation pathway for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da), resulting in a fragment at m/z 143.

Loss of NO: Rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da) is also common, which would produce a fragment at m/z 159. This is often referred to as the "nitro-nitrite" rearrangement.

Loss of CO: Following the initial fragmentation of the nitro group, the hydroxylated ring can lose a molecule of carbon monoxide (CO, 28 Da). For example, the [M-NO]⁺ ion could lose CO to give a fragment at m/z 131.

Naphthalene Core Fragmentation: Subsequent fragmentations would involve the breakdown of the stable naphthalene ring system.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Formula of Loss
189 [M]⁺˙ (Molecular Ion) -
172 [M-OH]⁺ •OH
159 [M-NO]⁺ •NO
143 [M-NO₂]⁺ •NO₂
131 [M-NO-CO]⁺ •NO, CO
115 [C₉H₇]⁺ •NO₂, CO

X-ray Diffraction and Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, torsion angles, and details of intermolecular interactions, such as hydrogen bonding and π–π stacking.

A crystal structure analysis of this compound would reveal key structural features:

Molecular Geometry: The precise bond lengths and angles of the naphthalene core and the substituents would be determined. This would show any distortions from ideal planarity caused by steric hindrance or electronic effects between the hydroxyl and nitro groups.

Conformation of Substituents: The orientation of the nitro group relative to the plane of the naphthalene ring is a critical parameter. In related structures like 2-methoxy-1-nitronaphthalene, the dihedral angle between the nitro group and the naphthalene system can be significant (e.g., 65.9° to 89.9°), indicating a substantial twist out of the plane. researchgate.net

Intermolecular Interactions: In the solid state, the hydroxyl group is expected to act as a hydrogen bond donor, forming O-H···O hydrogen bonds with the nitro group of an adjacent molecule. These interactions would organize the molecules into specific packing arrangements, such as chains or sheets.

π–π Stacking: The planar aromatic naphthalene rings are likely to engage in π–π stacking interactions, which would further stabilize the crystal lattice. researchgate.net

While a specific crystal structure for this compound is not publicly available, data from analogous compounds provides insight into the expected structural characteristics.

Table 3: Illustrative Crystallographic Data from a Related Compound (2-methoxy-1-nitronaphthalene)

Parameter Description Example Value Reference
Crystal System The symmetry system of the unit cell. Monoclinic researchgate.net
Space Group The specific symmetry group of the crystal. P2₁/c researchgate.net
Dihedral Angle (NO₂ vs. Ring) The angle of twist between the nitro group and the naphthalene plane. 65.9 (2)° researchgate.net
Intermolecular Interactions Types of non-covalent bonds holding the crystal together. C-H···O hydrogen bonds, π-π stacking researchgate.net

Reactivity and Transformation Mechanisms of 1 Hydroxy 6 Nitronaphthalene

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The orientation of substitution reactions on the 1-Hydroxy-6-nitronaphthalene ring is governed by the directing effects of the existing functional groups. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 5). Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta positions relative to its own location (positions 5 and 7).

In electrophilic aromatic substitution, the activating effect of the hydroxyl group typically dominates. Therefore, electrophilic attack is most likely to occur at the positions activated by the -OH group, specifically positions 2 and 4, which are ortho and para to it, respectively. The 4-position of 1-hydroxynaphthalene, a related compound, is known to be particularly susceptible to electrophilic attack. atamanchemicals.com

The electron-withdrawing nature of the nitro group makes the naphthalene ring electron-deficient, which activates it towards nucleophilic aromatic substitution (SNAr). rsc.org In reactions with nucleophiles, the attack is directed to positions ortho and para to the nitro group. Studies on 1-nitronaphthalene (B515781) have shown that nucleophilic attack by carbanions can occur at the C-2 and C-4 positions. rsc.org For this compound, the positions most activated for nucleophilic attack would be those ortho and para to the nitro group that are not deactivated by the hydroxyl group's electron-donating nature.

Reduction Pathways of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation for nitroaromatic compounds and a key reaction for this compound, often serving as a step in the synthesis of dyes and other complex molecules. The reduction proceeds through a six-electron process, typically involving nitroso and hydroxylamine (B1172632) intermediates before the final amino product is formed. nih.govunimi.it

A variety of methods have been established for the reduction of aromatic nitro groups, which are applicable to this compound. These can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. This is a widely used industrial method due to its efficiency and the clean nature of the byproducts. Several catalytic systems are effective for the hydrogenation of nitronaphthalenes. acs.orgionike.comcommonorganicchemistry.comgoogle.com

Chemical Reduction employs stoichiometric reducing agents, often in acidic or basic media. These methods are common in laboratory settings and can offer high chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. commonorganicchemistry.comwikipedia.org

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups
Method TypeReagents/CatalystDescriptionReference
Catalytic HydrogenationH₂, Pd/CA standard and highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Catalytic HydrogenationH₂, Raney NickelOften used as an alternative to Pd/C, especially when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Catalytic HydrogenationH₂, Pd/NiO-MA nano-palladium catalyst supported on nickel oxide showed high activity for reducing 1-nitronaphthalene to 1-naphthylamine (B1663977) with >99% yield at 40°C. ionike.com
Catalytic HydrogenationH₂, Mn-based complexA manganese-based catalyst successfully reduced 1-nitronaphthalene to naphthalen-1-amine in 75% yield. acs.org
Chemical ReductionFe, Acid (e.g., HCl, Acetic Acid)Known as the Béchamp reduction, this is a classic, mild method that is tolerant of many other functional groups. commonorganicchemistry.comwikipedia.org
Chemical ReductionSnCl₂ (Tin(II) chloride)A mild reducing agent often used for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Chemical ReductionZn, Acid (e.g., Acetic Acid)Provides a mild method for converting nitro groups to amines. commonorganicchemistry.com

In environmental systems, nitroaromatic compounds like nitronaphthalenes are subject to microbial degradation. nih.gov The reduction of the nitro group is a critical step in these biotransformation pathways. Both aerobic and anaerobic bacteria possess nitroreductase enzymes that catalyze the reduction of the nitro group to form nitroso, hydroxylamino, or amino derivatives. nih.govnih.gov This reductive process can be the initial step towards the complete mineralization of the compound. However, it can also lead to the formation of more toxic or mutagenic intermediates, a process known as reductive activation. nih.gov For instance, the reduction of nitrated polycyclic aromatic hydrocarbons (PAHs) by intestinal microflora can activate them into more toxic products. nih.gov

Catalytic Hydrogenation and Chemical Reduction Methods

Oxidation Reactions Involving the Hydroxyl Group

The phenol-like hydroxyl group on the this compound ring is susceptible to oxidation. The oxidation of the parent compound, 1-hydroxynaphthalene (1-naphthol), can lead to the formation of 1,4-naphthoquinone (B94277). atamanchemicals.com In atmospheric chemistry, hydroxynaphthalenes react with hydroxyl radicals (•OH). copernicus.org While specific data for this compound is limited, the general oxidation pathways for hydroxynaphthalene involve further hydroxylation to form dihydroxynaphthalenes or ring-opening reactions. copernicus.orgcopernicus.org The presence of the hydroxyl group significantly increases the reactivity of the ring towards oxidation compared to unsubstituted naphthalene. copernicus.org

Table 2: Reaction Rate Constant for the Oxidation of Hydroxynaphthalene
ReactantOxidantRate Constant (k)Reference
Hydroxynaphthalene (NaO)•OH Radical~5 x 10⁻¹⁰ s⁻¹ molec⁻¹ cm³ copernicus.org

Photochemical and Photophysical Processes

The absorption of light by this compound can initiate a series of photochemical and photophysical events. The behavior of related nitroaromatic compounds, particularly 1-nitronaphthalene, provides significant insight into these processes. Nitroaromatics are often characterized by very low fluorescence quantum yields, indicating that non-radiative deactivation pathways are extremely efficient. researchgate.net

Upon photoexcitation to the first excited singlet state (S₁), nitronaphthalenes undergo exceptionally rapid deactivation. researchgate.net Experimental and computational studies on 1-nitronaphthalene have revealed a dominant, essentially barrierless non-radiative decay channel. osti.gov

Ultrafast Intersystem Crossing (ISC): The primary deactivation pathway is an extremely fast intersystem crossing from the S₁ state to a higher-lying triplet state (Tₙ). osti.gov The lifetime of the S₁ state is measured to be 100 femtoseconds or less, making it one of the fastest multiplicity changes ever observed for an organic molecule. researchgate.net This rapid ISC is attributed to the receiver triplet states having significant nπ* character and being nearly isoenergetic with the S₁ state. researchgate.netosti.gov

Vibrational Relaxation: Following ISC to the Tₙ state, the molecule undergoes internal conversion to the lowest triplet state (T₁) in approximately 2-4 picoseconds. This is followed by vibrational cooling within the T₁ state, which occurs on a timescale of 6-12 picoseconds and is dependent on the solvent. osti.gov

Photochemical Channel: A minor decay channel involves a conformational relaxation of the S₁ state, primarily through the rotation of the nitro group, to populate a dissociative singlet state with charge-transfer character. osti.gov This pathway is believed to be responsible for the observed photochemistry, which can involve the formation of aryloxy and nitrogen oxide radicals. osti.govwalshmedicalmedia.com The presence of molecular oxygen can significantly quench these photochemical reactions. walshmedicalmedia.comresearchgate.net

Theoretical studies support a photodegradation mechanism that proceeds through the triplet manifold, potentially involving an oxaziridine-like intermediate. acs.org Laser flash photolysis studies on 1-nitronaphthalene in aqueous solution show that the triplet state is quenched by oxygen with a bimolecular rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.org

Table 3: S₁ State Lifetime of 1-Nitronaphthalene in Various Solvents
SolventSolvent TypeS₁ Lifetime (fs)Reference
CyclohexaneNonpolar100 ± 20 researchgate.net
AcetonitrilePolar Aprotic50 ± 20 researchgate.net
MethanolPolar Protic60 ± 20 researchgate.net
EthanolPolar Protic60 ± 20 researchgate.net

Intramolecular Rearrangement Mechanisms Triggered by Photoexcitation

The photochemistry of nitroaromatic compounds, including nitronaphthalenes, is a field of significant study due to their environmental prevalence and reactivity under solar radiation. While direct research on the photoexcitation of this compound is limited, the underlying mechanisms can be understood by examining related compounds like 1-nitronaphthalene and various nitrophenols.

Upon absorption of UV light, nitronaphthalene derivatives are known to photodegrade. A primary pathway involves the formation of an aryloxy radical and nitric oxide (NO). researchgate.net The orientation of the nitro group relative to the aromatic ring system is a critical factor influencing the photochemical reaction mechanism. researchgate.net For 1-nitronaphthalene, theoretical studies have proposed an intramolecular rearrangement mechanism that proceeds via the triplet excited state (T₁) as a key intermediate. acs.org This process can lead to the formation of various photoproducts, including naphthoxy radicals and nitronaphthols. acs.org In chamber experiments, the photolysis of 1-nitronaphthalene has been shown to produce secondary organic aerosols (SOA), with nitronaphthol identified as a particle-phase product. acs.org

The presence of a hydroxyl group on the naphthalene ring, as in this compound, introduces additional reaction pathways. For nitrophenols, a proposed photolytic degradation mechanism involves an intramolecular hydrogen transfer from the hydroxyl group to the nitro group. mdpi.com This is followed by the elimination of nitrous acid (HONO), which can subsequently influence atmospheric chemistry by acting as a source of hydroxyl radicals. mdpi.com This nitro-nitrite rearrangement is a known light-catalyzed reaction for aromatic compounds featuring a C-H bond ortho to a nitro group, leading to the reduction of the nitro function to a nitroso function and the insertion of an oxygen atom. archive.org

Therefore, a plausible photoexcitation mechanism for this compound involves two competing or sequential pathways:

Nitro-Nitrite Rearrangement : Excitation of the molecule leads to a transient state where the nitro group is converted to a nitrite (B80452) group (-ONO). This can then undergo homolytic cleavage to form a naphthoxy radical and nitric oxide (NO).

Intramolecular Hydrogen Transfer : The acidic proton of the hydroxyl group can be transferred to the excited nitro group. This intermediate can then eliminate a molecule of HONO, leading to the formation of a naphthoquinone-type structure.

These photochemical transformations are significant as they contribute to the atmospheric degradation of nitrated polycyclic aromatic hydrocarbons and the formation of secondary pollutants. acs.org

Derivatization and Complexation Reactions

Azo coupling is a cornerstone of synthetic dye chemistry, responsible for producing a vast array of brightly colored compounds. numberanalytics.com The reaction is an electrophilic aromatic substitution where a diazonium salt acts as a weak electrophile, reacting with an activated aromatic ring (the coupling component), such as a phenol (B47542) or naphthol, to form an azo compound characterized by the -N=N- chromophore. wikipedia.org

This compound is an excellent coupling component for azo dye synthesis. Its suitability stems from two key structural features:

The Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl substituent increases the electron density of the naphthalene ring, making it highly susceptible to electrophilic attack by the diazonium ion.

The Naphthalene Ring: This extended aromatic system, when combined with the azo linkage and other substituents, forms a large conjugated system that absorbs light in the visible spectrum, resulting in intense color. byjus.com

The general mechanism for the synthesis of an azo dye using this compound involves two main steps:

Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. byjus.comunb.ca Aromatic amines containing a nitro group are commonly used as diazo components.

Azo Coupling: The resulting diazonium salt solution is added to a cooled, alkaline solution of this compound. byjus.comcuhk.edu.hk The hydroxyl group directs the electrophilic attack to the activated positions of the ring. Coupling typically occurs at the position para to the hydroxyl group. Since this position (C4) is available in this compound, the coupling reaction proceeds readily at this site. The reaction is generally faster at high pH. wikipedia.org

An example of a related reaction is the coupling of a diazonium salt with β-naphthol (2-naphthol) to produce an intense orange-red dye. wikipedia.org The presence of the nitro group in the this compound structure acts as an auxochrome, modifying the color of the resulting dye, often leading to deeper shades (a bathochromic shift). Dyes based on the 1-diazo-2-hydroxy-6-nitronaphthalene-4-sulfonic acid scaffold are used to generate black and other dark shades on materials like leather. google.com

Reactant Type Example Compound Role in Reaction Typical Conditions
Diazo Component (Amine)4-NitroanilineForms the diazonium salt (electrophile)NaNO₂, HCl, 0-5°C
Coupling ComponentThis compoundActivated nucleophileNaOH solution, 0-10°C
ProductAzo DyeColored compound-

Transition metal complexes of organic ligands are of great interest due to their applications in catalysis, materials science, and as dyes with enhanced properties. ua.es Azo dyes, in particular, that contain functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) are capable of forming stable coordination complexes with metal ions. scielo.org.mx

This compound can function as a ligand, donating electron pairs to a central metal ion to form a coordination complex. The primary coordination site is the oxygen atom of the deprotonated hydroxyl group (naphtholate), which forms a strong covalent bond with the metal ion. google.com The oxygen atoms of the nitro group (-NO₂) can also participate in coordination, allowing the molecule to act as a bidentate ligand, chelating the metal ion. This chelation effect results in thermodynamically stable metal complexes.

The synthesis of these complexes typically involves reacting a metal salt (e.g., acetates or chlorides of Cr, Co, Ni, Cu, Fe) with the ligand in a suitable solvent. ua.esnih.gov The reaction conditions, such as pH and temperature, are controlled to promote the formation of the desired complex structure, which is often a 1:2 metal-to-ligand ratio (ML₂). ua.esscielo.org.mx

Azo dyes derived from nitronaphthol precursors are particularly effective ligands. For instance, studies on the complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with 2-hydroxy-1-(1-hydroxy-2-naphthylazo)-6-nitronaphthalene-4-sulfonic acid sodium salt have shown the formation of stable, octahedral 1:2 metal-ligand complexes. researchgate.nettandfonline.com In these structures, the ligand coordinates with the metal ion through the hydroxyl oxygen and one of the azo nitrogen atoms. This demonstrates the capacity of the nitronaphthol framework to effectively bind metal ions.

The formation of metal complexes significantly impacts the properties of the parent organic molecule. For dyes, metallization often leads to:

Enhanced Lightfastness: The complex is more resistant to fading upon exposure to light.

Improved Thermal Stability: The metallized dye can withstand higher temperatures. scielo.org.mx

Dullere or Deeper Shades: The color of the dye is often altered, typically shifting to duller or deeper tones compared to the metal-free ligand.

Metal Ion Ligand Potential Coordination Sites Resulting Complex Type
Cr(III), Co(II), Ni(II), Cu(II)This compoundPhenolic Oxygen, Nitro OxygensChelate Complex (e.g., ML₂)
Fe(II), Zn(II)Azo dye of this compoundPhenolic Oxygen, Azo NitrogenMetal-Azo Dye Complex

Theoretical and Computational Chemistry Studies on 1 Hydroxy 6 Nitronaphthalene

Electronic Structure and Molecular Properties from Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying polycyclic aromatic hydrocarbons and their derivatives. nih.gov For a molecule like 1-hydroxy-6-nitronaphthalene, DFT calculations would typically be employed to optimize its three-dimensional geometry and to compute a range of molecular properties.

Investigations on similar compounds, such as 1-nitronaphthalene (B515781), have utilized DFT methods like B3LYP and M06-2X to predict reactive sites and thermodynamic stabilities. nih.gov Similar approaches for this compound would elucidate the influence of both the hydroxyl (-OH) and nitro (-NO₂) groups on the naphthalene (B1677914) core's electronic structure. Key properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular dipole moment, and atomic charges. This data is crucial for predicting the molecule's reactivity, solubility, and interaction with other molecules.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound (Note: The following values are illustrative, based on typical results for similar nitroaromatic compounds, and serve to demonstrate the type of data generated by DFT methods.)

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-2.1 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap4.4 eVRelates to the molecule's electronic excitability and kinetic stability.
Dipole Moment4.8 DebyeQuantifies the overall polarity of the molecule, influencing intermolecular interactions.
NBO Charge on Nitro (N)+0.65 eIndicates the partial charge on the nitrogen atom, affecting electrostatic interactions.
NBO Charge on Hydroxy (O)-0.75 eIndicates the partial charge on the oxygen atom, highlighting its role in hydrogen bonding.

For a more precise description of electronic excited states and reaction pathways, high-level ab initio methods are often necessary. While computationally more intensive than DFT, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) provide a more accurate picture of molecules with complex electronic structures, such as those involved in photochemical reactions.

For instance, CASPT2//CASSCF calculations were instrumental in studying the photophysics and photochemistry of 1-nitronaphthalene, identifying the nature of its excited states and decay paths. acs.org Applying such methods to this compound would provide highly accurate energy profiles for its ground and excited states, which is essential for modeling its photochemical behavior, including fluorescence and degradation pathways. These calculations can resolve the energetic ordering and character (e.g., ππ* or nπ*) of singlet and triplet states, which is critical for understanding intersystem crossing. acs.org

Density Functional Theory (DFT) Investigations

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. For this compound, MD simulations would be valuable for exploring the rotational freedom of the nitro and hydroxyl groups relative to the naphthalene plane. This is particularly important as the orientation of the nitro group is known to be a key factor in the photochemical reactivity of nitronaphthalenes. walshmedicalmedia.comresearchgate.net

Simulations in various solvents (e.g., water, acetonitrile, cyclohexane) would reveal the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules. This information helps explain solvent effects on the molecule's photophysical properties and stability. Studies on related molecules have shown that solvation dynamics can compete with other relaxation processes, such as vibrational cooling in the triplet state. osti.gov

Modeling of Photophysical and Photochemical Pathways

The presence of the nitro group suggests that this compound likely has a rich and complex photochemistry, similar to other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).

Nitroaromatic compounds are known for their remarkably efficient intersystem crossing (ISC), a process where an electronically excited molecule transitions from a singlet state to a triplet state. This process is often ultrafast, occurring on femtosecond or picosecond timescales in molecules like 1-nitronaphthalene. osti.govresearchgate.netresearchgate.net The efficiency of ISC is governed by spin-orbit coupling, which is significantly enhanced by the presence of the nitro group.

Theoretical modeling for this compound would focus on calculating the energies of the relevant singlet (S₁) and triplet (Tₙ) states and the spin-orbit coupling matrix elements between them. Studies on 1-nitronaphthalene have shown that a small energy gap between the initially excited singlet state and a receiver triplet state facilitates this rapid transition. researchgate.netresearchgate.net Computational analysis would identify the specific triplet states that act as receivers and clarify the role of both the nitro and hydroxyl groups in modulating the ISC rate. It is proposed that this ultrafast ISC occurs between non-equilibrated excited states. researchgate.net

Table 2: Expected Photophysical Properties and Pathways for this compound (Based on analogies with 1-nitronaphthalene)

PropertyExpected BehaviorRationale / Computational Insight
Fluorescence YieldVery LowEfficient and rapid intersystem crossing from the S₁ state to the triplet manifold quenches fluorescence. nih.gov
Intersystem Crossing (ISC) RateUltrafast (fs-ps timescale)The nitro group enhances spin-orbit coupling, creating efficient pathways to triplet states. osti.govresearchgate.net
Primary Decay ChannelS₁ → Tₙ (n > 1)Calculations on 1-nitronaphthalene show decay to a higher triplet state, followed by internal conversion to the lowest triplet (T₁). acs.orgosti.gov
T₁ State LifetimeMicroseconds (in deoxygenated solution)The T₁ state is relatively long-lived and is the precursor to subsequent photochemistry or phosphorescence. osti.gov

The photodegradation of nitro-PAHs is a critical environmental process. For 1-nitronaphthalene, a primary photochemical pathway involves a nitro-nitrite rearrangement, proceeding from an excited triplet state. walshmedicalmedia.comresearchgate.net This rearrangement can lead to the formation of aryloxy radicals and nitrogen oxides. walshmedicalmedia.com

Theoretical simulations for this compound would aim to map the potential energy surface of the triplet state to identify the transition states and intermediates involved in its degradation. A key hypothesis, first proposed decades ago and later supported by theoretical calculations for 1-nitronaphthalene, is that the photolysis proceeds through an intramolecular rearrangement mechanism. acs.org For this compound, computational modeling would explore how the hydroxyl group influences this pathway, potentially opening new reaction channels or altering the energy barriers and product distributions. The orientation of the nitro group with respect to the aromatic plane is a determining factor in photoreactivity, with more twisted conformations often leading to higher photodegradation rates. walshmedicalmedia.comresearchgate.net

Intersystem Crossing (ISC) and Spin-Orbit Coupling Analyses

Computational Elucidation of Reaction Mechanisms and Transition States

The computational investigation of reaction mechanisms involving nitroaromatic compounds like this compound provides critical insights into their reactivity, degradation pathways, and potential biological interactions. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the provided literature, the principles can be inferred from theoretical work on structurally related compounds such as 1-nitronaphthalene and other nitrated polycyclic aromatic hydrocarbons (NPAHs). researchgate.netnih.govacs.org Density Functional Theory (DFT) is a primary tool for these investigations, often used to map out potential energy surfaces, locate transition states, and calculate reaction barriers. nih.govnih.gov

Research on related nitronaphthalenes demonstrates that computational methods can elucidate complex photophysical and chemical processes. For instance, studies on 1-nitronaphthalene have used Time-Dependent DFT (TD-DFT) to explore the dynamics of its excited states, revealing an extremely rapid intersystem crossing (ISC) from the first singlet excited state (S₁) to the triplet manifold. acs.orgresearchgate.net This ultrafast process, occurring within 100 femtoseconds, is a dominant deactivation pathway. acs.orgresearchgate.net Computational models have identified upper triplet states that act as receivers, facilitating this highly efficient spin state change. acs.orgresearchgate.net The mechanism is an extreme example of El-Sayed's rules, driven by the partial (n-π*) character of the receiver triplet states that are nearly isoenergetic with the S₁ state. acs.orgresearchgate.net

For chemical reactions, such as oxidation or cycloadditions, DFT calculations are employed to determine the feasibility of different pathways. In the atmospheric degradation of naphthalenes initiated by hydroxyl (OH) radicals, computational models identify the addition of the OH radical to the aromatic ring as a key step, forming benzocyclohexadienyl radical intermediates. acs.org Subsequent transformations of these intermediates dictate the final product distribution. acs.org Similarly, studies on the metabolism of 1-nitropyrene, a related NPAH, use DFT to calculate the energy barriers for enzymatic hydroxylation. nih.gov These calculations reveal that hydroxylation at specific carbons (C6 and C8) has lower transition state energy barriers compared to other positions, indicating these are the preferred reaction sites. nih.gov Such a computational approach could be applied to this compound to predict its metabolic fate or degradation products.

The table below illustrates the type of data generated from computational studies on the reaction of a related nitro-PAH, showing calculated energy barriers for different reaction pathways.

Table 1: Calculated Energy Barriers for the Hydroxylation Pathways of 1-Nitropyrene by a Cytochrome P450 Enzyme Model. nih.gov
Reaction PathwayDescriptionTransition StateEnergy Barrier (kcal/mol)
Pathway 6H-abstraction from C6TS6–H22.75
Pathway 8H-abstraction from C8TS8–H23.58
Pathway 3H-abstraction from C3TS3–H27.99
Pathway 4H-abstraction from C4TS4–H23.39

This data shows that pathways leading to 6-hydroxy and 8-hydroxy products are kinetically favored, a prediction that aligns with experimental observations of metabolites. nih.gov A similar theoretical analysis for this compound would be invaluable for understanding its reactivity, particularly how the pre-existing hydroxyl and nitro groups direct further chemical transformations.

Solvent Effects and Environmental Perturbations on Molecular Behavior

The molecular behavior of polar compounds like this compound is significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are essential for simulating these solvent effects. researchgate.net These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of molecular properties in solution.

For nitroaromatic compounds, solvent polarity and hydrogen-bonding capability can drastically alter photophysical properties. acs.org Experimental and computational studies on 1-nitronaphthalene show that its S₁ state lifetime, which is governed by intersystem crossing, is sensitive to the solvent environment. acs.orgresearchgate.net In nonpolar solvents like cyclohexane, the decay is about twice as slow as in the polar aprotic solvent acetonitrile. acs.org This is attributed to solvent-induced shifts in the relative energies of the singlet and triplet states involved in the transition. researchgate.net

Excited-state calculations using TD-DFT combined with the PCM model have been performed for 1-nitronaphthalene in various solvents. researchgate.net The results indicate that as the polarity of the solvent increases, the excitation energy to the S₁ state decreases. researchgate.net This bathochromic (red) shift in the absorption spectrum is a direct consequence of the differential solvation of the ground and excited states. The excited state, often having a larger dipole moment, is better stabilized by polar solvents than the ground state.

The table below presents computational data for 1-nitronaphthalene, illustrating the effect of solvent polarity on its calculated excitation energy.

Table 2: Calculated S₁ Excitation Energies of 1-Nitronaphthalene in Different Solvents Using TD-PBE0 with the PCM Model. researchgate.net
SolventPolarity IndexCalculated Excitation Energy (eV)
Cyclohexane0.22.38
Methanol5.12.33
Acetonitrile5.82.32

Beyond photophysics, solvent effects are critical in chemical reactions. DFT studies on the Diels-Alder reaction of 1-nitronaphthalene have shown that protic ionic liquids can act as catalysts, favoring the reaction through hydrogen bond formation with the oxygen atoms of the nitro group. conicet.gov.arconicet.gov.ar However, implicit solvent models like PCM can sometimes predict a deceleration of the reaction due to the strong solvation of the reactants, which can stabilize them more than the transition state. conicet.gov.ar This highlights the complexity of environmental perturbations, where specific molecular interactions (like hydrogen bonding) and bulk solvent effects can have competing influences on molecular behavior. conicet.gov.ar For this compound, both the nitro and hydroxyl groups would be susceptible to such interactions, making its behavior highly dependent on the specific solvent environment.

Advanced Applications of 1 Hydroxy 6 Nitronaphthalene and Its Derivatives Excluding Biological/therapeutic

Role in Dye Chemistry and Pigment Synthesis

1-Hydroxy-6-nitronaphthalene serves as a crucial precursor in the manufacturing of a variety of dyes. atamankimya.com Its chemical structure allows for the creation of vibrant and durable colorants used across multiple industries.

Development of Acid Azo Dyes and Their Metal Chelates

A derivative of this compound, 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid, is a key component in the synthesis of acid azo dyes. redalyc.org The process involves the diazotization of this amino-substituted nitronaphthalene derivative, followed by coupling with other aromatic compounds, such as resorcinol, to form the final dye molecule. redalyc.orgscielo.org.mx

These acid azo dyes can further react with metal salts to form metal-chelate complexes. researchgate.net The introduction of metal ions like chromium, iron, cobalt, nickel, and copper into the dye structure often results in a bathochromic shift, meaning the color of the dye deepens. redalyc.org For instance, a dye that is yellow in its metal-free state might become reddish-violet upon complexation with chromium. google.com These metal complexes are known for their enhanced stability and fastness properties. redalyc.orgresearchgate.net The formation of these complexes typically involves the o-hydroxy group and the azo linkage as donor sites for chelation. researchgate.netjchemrev.com

Metal IonResulting Dye Characteristics
Chromium (Cr)Forms stable 1:1 and 1:2 complexes, often resulting in red-violet or black shades. google.comnih.gov
Iron (Fe)Produces brownish-gray shades with good light-fastness. googleapis.com
Cobalt (Co)Yields gray shades of excellent fastness to light. googleapis.com
Nickel (Ni)Used in the formation of stable metal-azo complexes. redalyc.org
Copper (Cu)Forms stable metal-azo complexes. redalyc.org

Applications in Textile, Leather, and Paper Industries

The dyes derived from this compound and its sulfonated analogues are extensively used in various industrial applications due to their coloring properties and stability. scielo.org.mxeuropa.eu

Textile Industry: These dyes are suitable for dyeing natural and synthetic fibers, including wool and polyamide. googleapis.comeuropa.eu The resulting colors are known for their good fastness properties.

Leather Industry: Acid azo dyes and their metal complexes derived from nitronaphthalene precursors are widely applied in leather dyeing, producing a range of colors from gray to black with high fastness to light and washing. googleapis.comresearchgate.netscirp.orgchemicalbook.com For example, specific chromium complex dyes are used to achieve deep black shades on various qualities of leather. google.com

Paper Industry: These dyes are also utilized in the coloring of paper products. europa.eueuropa.eu

Materials Science Applications

Beyond traditional dyeing, derivatives of this compound are finding applications in the development of advanced materials with specific functional properties.

Optoelectronic Materials and Functional Coatings

While direct evidence for the use of this compound in optoelectronic materials is limited in the provided search results, the broader class of nitronaphthalene compounds is recognized for its potential in this area. For instance, 1-nitronaphthalene (B515781) is used as a fluorescence quencher for mineral oils. nih.gov The photochemistry of 1-nitronaphthalene has been studied, revealing its potential as a source of singlet oxygen and radical species, which could have implications for the development of photoactive materials. acs.org The synthesis of naphthalimide dyes from precursors like 4-nitro-1,8-naphthalic anhydride (B1165640), which have good color brilliancy, points towards applications in functional coatings and fluorescent materials. sigmaaldrich.com

Precursors for Advanced Polymer and Composite Materials

Derivatives of nitronaphthalenes serve as building blocks for more complex molecules, including polymers. For example, 4-nitro-1,8-naphthalic anhydride is a precursor for synthesizing shape-memory polymers. sigmaaldrich.com The ability of these compounds to be incorporated into larger molecular structures suggests their potential use in creating advanced polymers and composites with tailored properties.

Utilization as Chemical Probes and Reagents in Organic Synthesis

This compound and its related compounds are valuable reagents in organic synthesis and analytical chemistry.

1-Nitronaphthalene, a closely related compound, is a key intermediate in the production of naphthylamine, which is a precursor to various dyes, drugs, and rubber chemicals. iarc.frwikipedia.org The reduction of 1-nitronaphthalene yields 1-naphthylamine (B1663977). wikipedia.org Furthermore, 1-Hydroxynaphthalene is used as a reagent in Molisch's test for carbohydrates and the Sakaguchi test for arginine in proteins. atamankimya.com

Azo dyes containing ortho-hydroxy groups, which can be synthesized from this compound derivatives, act as strong chelating agents for various metal ions. jchemrev.com This property makes them useful for the determination of metals such as aluminum, iron, magnesium, and zinc. jchemrev.com The formation of a colored complex upon chelation allows for the quantitative analysis of these metal ions.

Environmental Research and Mitigation Strategies

Nitronaphthalenes, a class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), are recognized as environmental pollutants originating from both direct emissions, such as diesel exhaust, and secondary atmospheric reactions of parent PAHs. copernicus.org Their presence in the environment necessitates detailed studies into their fate and transport, including their degradation through atmospheric and biological processes.

Studies on Atmospheric Photodegradation of Nitronaphthalenes

The atmospheric fate of nitronaphthalenes is significantly influenced by photolysis, which is considered a primary degradation pathway for these compounds in the gas phase. researchgate.netnih.gov Research has focused on understanding the reaction mechanisms, degradation rates, and the various products formed during this process.

Studies conducted in environmental simulation chambers, such as the European Photoreactor (EUPHORE) in Spain, have examined the photolysis of various nitronaphthalenes under simulated sunlight conditions. copernicus.orgcopernicus.org These experiments have focused on compounds like 1-nitronaphthalene (1NN) and 2-nitronaphthalene (B181648) (2NN), which are the most abundant nitronaphthalenes in the gas phase, as well as derivatives like 2-methyl-1-nitronaphthalene (B1630592) (2M1NN). copernicus.orgcopernicus.org

The photochemical reaction mechanism for nitro-PAHs is thought to depend on the orientation of the nitro group relative to the aromatic ring. researchgate.net For instance, the photolysis of 1-nitronaphthalene, where the nitro group is out of the plane of the aromatic structure, can lead to intramolecular rearrangement of the excited state. researchgate.net This process can generate products such as 1,4-naphthoquinone (B94277) with a yield of 22%. researchgate.net In contrast, 2-nitronaphthalene has the nitro group in the plane of the aromatic structure, which hinders such rearrangements. researchgate.net

The degradation of 1-nitronaphthalene can also be initiated by hydroxyl (OH) radicals, which are generated from the photolysis of species like nitrogen dioxide (NO₂). researchgate.net When adsorbed on silica (B1680970) particles, a model for atmospheric particulates, 1-nitronaphthalene is primarily degraded through direct photolysis, while its derivatives like 1-naphthol (B170400) are degraded via reaction with OH radicals. researchgate.net

The atmospheric lifetimes of nitronaphthalenes due to photolysis vary depending on their specific structure. Research has grouped these compounds based on their expected lifetimes, indicating that photolysis is the dominant atmospheric loss process for these volatile nitro-PAHs. researchgate.net

Table 1: Predicted Atmospheric Photolysis Lifetimes of Selected Nitronaphthalenes

Compound Predicted Lifetime
1-Methyl-8-nitronaphthalene ≤15 minutes
2-Methyl-1-nitronaphthalene ≤15 minutes
1-Nitronaphthalene ≤1 hour
1-Methyl-2-nitronaphthalene ≤1 hour
1-Methyl-4-nitronaphthalene ≤1 hour
1-Methyl-5-nitronaphthalene ≤1 hour
2-Methyl-4-nitronaphthalene ≤1 hour
2-Methyl-5-nitronaphthalene ≤1 hour
2-Methyl-8-nitronaphthalene ≤1 hour
2-Nitronaphthalene 1–3 hours
2-Methyl-6-nitronaphthalene 1–3 hours
1-Methyl-6-nitronaphthalene 1–3 hours
1-Methyl-3-nitronaphthalene 1–3 hours

Source: Compiled from Phousongphouang and Arey, 2003. researchgate.net

The products of atmospheric photodegradation are numerous and varied. Major products identified from the photolysis of 1NN, 2NN, and 2M1NN include common organic and inorganic acids such as nitrous acid, formic acid, acetic acid, nitric acid, and lactic acid. copernicus.orgcopernicus.org Smaller quantities of other compounds resulting from the partial decomposition of the naphthalene (B1677914) ring system have also been detected. copernicus.orgcopernicus.org

Table 2: Minor Photodegradation Products of Nitronaphthalenes

Product
1-Naphthol
2-Naphthol
2-Carboxybenzaldehyde
Nitrobenzoic acid
1,4-Naphthoquinone
2-Formyl-cinnamaldehyde
o-Phthaldialdehyde
Phthalide

Source: Compiled from Blázquez et al., 2025; Feilberg et al., 1999; Kotzias et al., 1996. copernicus.orgresearchgate.netcopernicus.orgresearchgate.net

In aqueous environments, modeling atmospheric waters, the photochemistry of 1-nitronaphthalene can generate reactive oxygen species. acs.org Laser flash photolysis studies have shown that the triplet state of 1NN can react with oxygen, potentially forming species like the hydroperoxyl radical (HO₂•) and singlet oxygen (¹O₂). acs.org The decay of the 1NN triplet state is also highly dependent on pH. acs.org

Investigation of Microbial Degradation and Bioremediation Pathways for Nitronaphthalenes

Bioremediation presents a cost-effective and environmentally sound alternative to physicochemical methods for cleaning up sites contaminated with synthetic organic compounds like nitronaphthalenes. frontiersin.org This approach utilizes the metabolic capabilities of microorganisms to completely degrade pollutants or transform them into non-toxic products. frontiersin.org

While the microbial degradation of many PAHs has been studied extensively, less is known about the pathways for their nitrated derivatives. nih.govasm.org However, recent research has shed light on the ability of certain bacteria to utilize nitronaphthalenes as a source of nutrients.

A significant breakthrough was the isolation of Sphingobium sp. strain JS3065, which is capable of growing on 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.govasm.org This was the first report of a microorganism able to mineralize a nitro-PAH. nih.govasm.org Genomic analysis revealed that the gene cluster responsible for 1-nitronaphthalene catabolism, designated nin, is located on a plasmid. nih.govasm.org

The catabolic pathway in strain JS3065 is initiated by a three-component Rieske non-heme dioxygenase, NinAaAbAcAd. nih.govasm.org This enzyme catalyzes the initial attack on the 1-nitronaphthalene molecule, resulting in the formation of 1,2-dihydroxynaphthalene. nih.govasm.org This intermediate is also found in the well-established degradation pathway for the parent compound, naphthalene. nih.govasm.org The subsequent assimilation of 1,2-dihydroxynaphthalene appears to follow the gentisate pathway, similar to naphthalene degradation in Ralstonia sp. strain U2. nih.govresearchgate.net

The discovery of the nin genes demonstrates how a novel catabolic pathway can evolve from an ancestral one (in this case, for naphthalene) through a specific modification of the initial dioxygenase enzyme, expanding its substrate range to include a recalcitrant nitroaromatic compound. nih.govasm.org Introducing the genes for this dioxygenase into a naphthalene-degrading bacterium (Ralstonia sp. strain U2) conferred the ability to grow on 1-nitronaphthalene, highlighting a potential strategy for engineering microbes for enhanced bioremediation. nih.govasm.org

The degradation of other nitronaphthalene isomers and derivatives has also been observed. In the context of dye degradation, a bacterial consortium was shown to break down a complex metal-complex dye, producing several intermediates. ijcmas.com Two of these metabolites were identified as 6-nitronaphthalene-2-ol (a hydroxylated nitronaphthalene) and 1-amino-6-nitronaphthalene-2-ol, indicating the microbial cleavage of the azo bond and subsequent transformations of the nitronaphthalene moiety. ijcmas.com

Microbial degradation of nitroaromatic compounds can proceed through different general strategies, including:

Oxidative pathways: Where dioxygenase enzymes add hydroxyl groups to the aromatic ring, often leading to ring cleavage. researchgate.net The degradation of 1-nitronaphthalene by Sphingobium sp. JS3065 is an example of this. nih.gov

Reductive pathways: Where the nitro group is reduced to a nitroso, hydroxylamino, or amino group by nitroreductase enzymes. researchgate.net This is often the initial step in the degradation of many mono-, di-, and trinitroaromatic compounds. researchgate.net

Table 3: Key Enzymes and Intermediates in Nitronaphthalene Biodegradation

Compound Microorganism/System Key Enzyme(s) Key Intermediate(s)
1-Nitronaphthalene Sphingobium sp. strain JS3065 1-Nitronaphthalene dioxygenase (NinAaAbAcAd) 1,2-Dihydroxynaphthalene
Acid Blue 158 Dye Bacterial Consortium Oxidoreductases (e.g., Azoreductase) 6-Nitronaphthalene-2-ol, 1-amino-6-nitronaphthalene-2-ol

Source: Compiled from Jain et al., 2023; Patel et al., 2018. nih.govasm.orgijcmas.com

These findings underscore the metabolic versatility of microorganisms and provide a basis for developing effective bioremediation strategies for environments contaminated with nitronaphthalenes and their derivatives. frontiersin.orgmdpi.com

Future Research Directions and Emerging Paradigms for 1 Hydroxy 6 Nitronaphthalene

Exploration of Novel and Sustainable Synthetic Routes with High Atom Economy

The future synthesis of 1-Hydroxy-6-nitronaphthalene is geared towards developing novel and sustainable methods that maximize atom economy. Current research in related nitroaromatic compounds points towards a departure from classical nitration methods, which often involve harsh acidic conditions, towards more sophisticated and efficient catalytic systems.

One promising direction is the use of transition metal-catalyzed reactions, which offer high selectivity and tolerance for various functional groups. rsc.org Methodologies such as the Migita–Kosugi–Stille reaction, traditionally used for creating carbon-carbon bonds, and palladium-catalyzed α-arylation of ketones using nitroarenes as arylating agents, showcase the potential for innovative bond formations that could be adapted for derivatives of this compound. rsc.org These methods are indispensable for synthesizing highly functionalized molecules with robust functional group tolerance. rsc.org

Furthermore, the development of one-pot syntheses represents a significant advance in efficiency and sustainability. For instance, the synthesis of polysubstituted nitronaphthalenes from Morita-Baylis-Hillman (MBH) adducts provides a pathway to complex structures in moderate yields through a single procedure. researchgate.net Such strategies, which emphasize atom economy and the generation of multifunctional groups, are central to modern organic synthesis. researchgate.net The exploration of metal-free reaction conditions, such as the direct conversion of nitroarenes to arenols using an oxime reagent and a base, also presents a greener alternative for synthesizing hydroxylated naphthalene (B1677914) structures. rsc.org

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic routes for this compound, the application of advanced in situ spectroscopic techniques is critical. These methods allow for real-time monitoring of reaction kinetics, identification of transient intermediates, and precise determination of optimal reaction endpoints, which is particularly crucial when dealing with potentially unstable nitrated products. jinsptech.com

Techniques like in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy have proven invaluable. doi.orgazom.com For example, in situ ATR-FTIR has been successfully used to study the nitration process of various compounds, confirming the formation of key intermediates and helping to elucidate reaction mechanisms. doi.orgnih.gov Online monitoring of nitration reactions has demonstrated the ability to track the concentration of products in real-time, identifying the peak yield before decomposition begins. jinsptech.com For instance, in one study, characteristic product peaks at 954 and 1076 cm⁻¹ showed a clear increase and subsequent decrease, indicating that the optimal reaction time was 40 minutes to prevent product degradation. jinsptech.com

Surface-enhanced Raman spectroscopy (SERS) is another powerful tool, capable of monitoring reactions on metallic surfaces, such as the surface plasmon-induced nitration of aromatic rings. rsc.org The integration of these data-rich techniques can provide a comprehensive understanding of the reaction landscape for the synthesis of this compound. azom.com

Table 1: In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Application in Nitration/Related Reactions Key Insights Provided Reference(s)
Online FTIR Spectroscopy Real-time monitoring of unstable nitration products. Identification of optimal reaction endpoint to maximize yield and prevent decomposition. jinsptech.com
In Situ ATR-FTIR Investigating the nitration/nitrosation process of amines in the particle phase. Confirmation of reaction intermediates like hydrogen-bonding complexes and aminyl radicals. doi.orgnih.gov
In Situ Raman Spectroscopy Monitoring oxidative nitration reactions as part of a continuous process. In-process control to ensure acceptable product quality. azom.com

| In Situ SERS | Studying surface plasmon-induced nitration of aromatic rings on metal surfaces. | Elucidation of reaction kinetics and substrate-dependent effects. | rsc.org |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is set to revolutionize the study of naphthalene derivatives like this compound. These computational tools can accelerate discovery by predicting chemical properties, optimizing reaction conditions, and guiding the design of new molecules and synthetic routes. chemrxiv.orgrsc.org

Furthermore, AI is being used to improve the accuracy of synthesis prediction. Neural machine translation models, such as the Molecular Transformer, can predict the outcome of chemical reactions. thieme.de When these models are trained on high-quality, human-curated datasets, their prediction accuracy increases significantly, enabling more reliable planning of retrosynthesis and forward synthesis. thieme.de For nitration reactions specifically, ML has been used to create predictive tools that suggest the best reaction conditions based on the target substrate, even for challenging, low-yielding transformations. rsc.org

Table 2: Machine Learning Applications in Naphthalene Derivative Chemistry

ML/AI Application Technique/Model Objective Reference(s)
QSAR Analysis Random Forest, XGBoost, SVR Evaluate a library of novel triazole-naphthalene derivatives for tau protein binding. chemrxiv.org
Property Prediction Semi-empirical method based on ML Predict fluorescence quantum yield for naphthalene derivatives from TDDFT-computed energies. chemrxiv.org
Reaction Optimization Hybrid ML model (ANN, SVR, Decision Tree) Predict and optimize the plasma arc reforming of naphthalene. researchgate.net
Synthesis Prediction Molecular Transformer (Neural Machine Translation) Predict outcomes of chemical reactions and retrosynthetic pathways with improved accuracy. thieme.de

| Condition Prediction | Predictive tool based on ML | Identify the best nitrating reagents and conditions for a given substrate. | rsc.org |

Design and Synthesis of Supramolecular Architectures Involving this compound

The unique combination of a hydroxyl (-OH) group, a nitro (-NO₂) group, and an extended π-system makes this compound an excellent candidate for designing and synthesizing novel supramolecular architectures. These non-covalently bonded assemblies are of great interest in materials science and catalysis. The functional groups can act as hydrogen bond donors/acceptors, while the naphthalene core can participate in π–π stacking interactions. mdpi.com

A key emerging paradigm is the use of host-guest chemistry to influence reactivity. For example, the supramolecular reduction of nitroarenes, including 1-nitronaphthalene (B515781), has been demonstrated inside the cavity of a cucurbit nih.govuril (CB nih.gov) molecule. acs.org This metal-free reduction, driven by blue light, proceeds with excellent yields, showcasing how encapsulation within a supramolecular host can create a unique reaction environment. acs.org

The nitro group is known to lower the LUMO level of π-conjugated systems, making them susceptible to nucleophilic attack and useful for creating functional materials. mdpi.com In the solid state, nitro-substituted aromatic compounds often form slipped columnar structures with significant π–π stacking distances, typically around 3.4 Å. mdpi.com The hydroxyl group can further direct the assembly through hydrogen bonding, as seen in the formation of two-dimensional networks of trimesic acid on surfaces. researchgate.net By leveraging these interactions, this compound could be used to build complex, functional structures such as foldamers, molecular cages, or ordered surface-bound layers. nih.gov

Comprehensive Studies on Environmental Fate and Transformation in Complex Ecological Systems

Understanding the environmental fate of this compound is crucial, as nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are recognized as hazardous environmental contaminants that can be more toxic than their parent PAHs. nih.govaaqr.org Future research must focus on its persistence, degradation, and transformation within complex ecological systems, which consist of interrelated social and ecological components. saras-institute.org

The environmental behavior of this compound is multifaceted. While some studies have reported that nitronaphthalene shows no degradation under certain aqueous conditions, others have identified specific microbial degradation pathways. tandfonline.com A significant breakthrough has been the discovery of a Sphingobium sp. strain capable of using 1-nitronaphthalene as a growth substrate. nih.govasm.org The catabolic pathway involves an initial attack by a three-component dioxygenase (NinAaAbAcAd), which converts 1-nitronaphthalene to 1,2-dihydroxynaphthalene, a common intermediate in naphthalene degradation. nih.govasm.orgresearchgate.net This discovery provides a clear mechanism for its biodegradation and an evolutionary model for how bacteria adapt to degrade recalcitrant pollutants. nih.gov

Beyond microbial action, photochemical transformation is an important degradation pathway in sunlit surface waters. researchgate.net Research on 1-nitronaphthalene has revealed a "self-photosensitization" process, where the excited triplet state of the molecule can react with water components to generate reactive oxygen species, such as hydroxyl radicals (•OH), which in turn accelerate its own degradation. researchgate.net The interplay between direct emissions, transport processes, and these abiotic and biotic transformation pathways ultimately determines the compound's environmental load and potential for ecological stress. eolss.net

Table 3: Chemical Compounds Mentioned

Compound Name
1,2-dihydroxynaphthalene
This compound
1-nitronaphthalene
1-nitronaphthalene-6-sulfonic acid
1-hydroxy-8-amino-naphthalene-3,6-disulfonic acid
Benzenethiol
Cucurbit nih.govuril (CB nih.gov)
Naphthalene
Nitric acid
Nitroarenes
para-nitrothiophenol
Sulfuric acid

Q & A

Basic Question: What experimental design considerations are critical for studying the toxicity of 1-Hydroxy-6-nitronaphthalene in mammalian models?

Methodological Answer:
When designing toxicity studies, follow systematic review protocols outlined in toxicological profiles for naphthalene derivatives. Key steps include:

  • Exposure Routes : Prioritize inhalation, oral, and dermal routes (as per Table B-1) to mimic human exposure pathways .
  • Health Outcomes : Measure systemic effects (e.g., hepatic, renal, hematological) using standardized endpoints .
  • Control Groups : Include vehicle controls and dose-response cohorts to isolate compound-specific effects .
  • Confidence Rating : Use risk-of-bias tools (Tables C-6, C-7) to evaluate study quality, such as randomization and outcome reporting .

Advanced Question: How can contradictory data on the metabolic pathways of this compound be resolved?

Methodological Answer:
Contradictions in metabolic data require:

  • Cross-Species Validation : Compare metabolite profiles across human cell lines and animal models to identify species-specific discrepancies .
  • Dose-Response Analysis : Assess whether conflicting results arise from threshold effects or nonlinear pharmacokinetics .
  • In Silico Modeling : Use computational tools to predict cytochrome P450 interactions and validate with in vitro assays (e.g., liver microsomes) .
  • Bias Assessment : Apply confidence ratings (high/moderate/low) to prioritize studies with robust methodologies .

Basic Question: What analytical techniques are recommended for quantifying this compound in environmental matrices?

Methodological Answer:

  • Chromatography : Use HPLC or GC-MS with electron-capture detection for sensitivity to nitro groups .
  • Spectroscopy : Leverage UV-Vis or fluorescence spectroscopy for hydroxylated naphthalene derivatives, calibrated against NIST reference spectra .
  • Sample Preparation : Include solid-phase extraction (SPE) for water/sediment samples to minimize matrix interference .

Advanced Question: What computational approaches are suitable for predicting the environmental fate of this compound?

Methodological Answer:

  • QSPR Models : Use quantitative structure-property relationship (QSPR) models to estimate partition coefficients (log Kow) and biodegradation rates .
  • Transport Modeling : Incorporate data on air-water-soil partitioning (Table B-1) to predict mobility in ecosystems .
  • Bioaccumulation Potential : Apply fugacity models to assess biomagnification risks in aquatic food chains .

Basic Question: What in vitro systems are validated for studying the genotoxicity of this compound?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 to detect frameshift/base-pair mutations .
  • Micronucleus Assay : Employ human lymphocyte cultures or TK6 cells to assess chromosomal damage .
  • Metabolic Activation : Include S9 liver fractions to simulate in vivo metabolic conversion .

Advanced Question: How should researchers prioritize data gaps for this compound in regulatory risk assessments?

Methodological Answer:

  • Evidence Mapping : Identify missing endpoints (e.g., developmental toxicity, endocrine disruption) using ATSDR’s data-need framework .
  • Tiered Testing : Prioritize high-throughput screening (HTS) for understudied endpoints, followed by targeted in vivo validation .
  • Stakeholder Input : Align with EPA/ATSDR guidelines to address regulatory relevance .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Management : Neutralize nitro groups with reducing agents (e.g., NaHSO3) before disposal .
  • Emergency Procedures : Follow ATSDR’s Managing Hazardous Materials Incidents for spill containment and medical response .

Advanced Question: What strategies mitigate bias in epidemiological studies of occupational exposure to this compound?

Methodological Answer:

  • Confounder Adjustment : Use multivariate regression to control for smoking, co-exposure to PAHs, and demographic variables .
  • Exposure Biomarkers : Validate urinary metabolites (e.g., hydroxylated derivatives) as quantitative exposure indices .
  • Blinding : Ensure outcome assessors are blinded to exposure status to reduce detection bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.